N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring, a phenylsulfonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the piperazine derivative with the benzenesulfonamide moiety under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and piperazine derivatives, such as:
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide .
Uniqueness
N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, phenylsulfonyl group, and benzenesulfonamide moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H27N3O5S2 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O5S2/c1-20-12-14-22(15-13-20)34(30,31)26(2)24-11-7-6-10-23(24)25(29)27-16-18-28(19-17-27)35(32,33)21-8-4-3-5-9-21/h3-15H,16-19H2,1-2H3 |
InChI Key |
GRMCLIQYJGXOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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